molecular formula C11H9BrClN3O B12618601 5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine

5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine

Cat. No.: B12618601
M. Wt: 314.56 g/mol
InChI Key: MWPJCYQDZUWVQC-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of bromine, chlorine, and methoxyphenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine typically involves multiple steps. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the pyrimidine ring.

    Methoxylation: The addition of a methoxy group to the phenyl ring.

Each of these steps requires specific reagents and conditions, such as the use of bromine or chlorine gas, amine sources, and methanol under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar steps but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the pyrimidine ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-methylbenzamide
  • 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
  • 5-bromo-2-chloro-N-cyclohexylbenzamide

Uniqueness

5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine is unique due to its specific combination of functional groups and its pyrimidine core. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H9BrClN3O

Molecular Weight

314.56 g/mol

IUPAC Name

5-bromo-2-chloro-N-(2-methoxyphenyl)pyrimidin-4-amine

InChI

InChI=1S/C11H9BrClN3O/c1-17-9-5-3-2-4-8(9)15-10-7(12)6-14-11(13)16-10/h2-6H,1H3,(H,14,15,16)

InChI Key

MWPJCYQDZUWVQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC=C2Br)Cl

Origin of Product

United States

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